2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound. This particular Schiff base is derived from the condensation of 5-chloro-2-methoxyaniline and 2-hydroxy-3-methoxybenzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 5-chloro-2-methoxyaniline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Another Schiff base with similar structural features but different substituents.
2-Chloro-5-methylphenol: A related phenolic compound with a chloro substituent.
Uniqueness
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chloro substituents, along with the Schiff base structure, contribute to its versatility in various applications .
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-6-11(16)8-12(13)17-9-10-4-3-5-14(20-2)15(10)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRPVVQMJHTZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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